3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid
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Overview
Description
3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid is a synthetic organic compound that features both sulfonamide and fluorophenyl functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with sulfonamide groups are often explored for their antibacterial properties, while fluorophenyl groups can enhance binding affinity in drug design.
Medicine
Medicinally, derivatives of this compound might be investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections or as anti-inflammatory drugs.
Industry
Industrially, such compounds could be used in the synthesis of specialty chemicals or as intermediates in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid typically involves multi-step organic reactions. A common approach might include:
Nucleophilic Substitution: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Aldol Condensation: Combining the sulfonamide intermediate with a fluorophenyl aldehyde under basic conditions to form the desired propanoic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions could target the sulfonamide or fluorophenyl groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action for compounds like 3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid would depend on their specific biological targets. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, while fluorophenyl groups can enhance the compound’s ability to interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the fluorophenyl group but shares the sulfonamide functionality.
4-Fluorophenylpropanoic acid: Contains the fluorophenyl group but lacks the sulfonamide functionality.
Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.
Uniqueness
3-(4-Chlorobenzenesulfonamido)-3-(4-fluorophenyl)propanoic acid is unique in that it combines both sulfonamide and fluorophenyl groups, potentially offering a broader range of biological activity and chemical reactivity compared to its simpler analogs.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-11-3-7-13(8-4-11)23(21,22)18-14(9-15(19)20)10-1-5-12(17)6-2-10/h1-8,14,18H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXNQFYDOZLGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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